(5-chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JNJ-10191584 involves the reaction of 5-chloro-1H-benzimidazole-2-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent. The reaction typically occurs under mild conditions, with the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of JNJ-10191584 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often stored under nitrogen and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: JNJ-10191584 primarily undergoes substitution reactions due to the presence of reactive functional groups like the benzimidazole and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield various substituted benzimidazole derivatives .
Scientific Research Applications
JNJ-10191584 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the histamine H4 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological pathways involving histamine receptors and their impact on immune responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and pain management.
Industry: Utilized in the development of new drugs targeting histamine receptors .
Mechanism of Action
JNJ-10191584 exerts its effects by selectively binding to the histamine H4 receptor, thereby blocking its activity. This inhibition modulates the chemotaxis of eosinophils and mast cells, reducing inflammation and immune responses. The compound shows a high affinity for the H4 receptor with a Ki value of 26 nM, and it exhibits 540-fold selectivity over the H3 receptor .
Comparison with Similar Compounds
JNJ-7777120: Another selective H4 receptor antagonist with similar anti-inflammatory properties but a different chemical structure.
JNJ-39758979: A potent H4 receptor antagonist that advanced into clinical studies but was discontinued due to side effects.
Toreforant: A newer H4 receptor antagonist with a different chemical structure, currently being tested in clinical studies for various inflammatory conditions
Uniqueness: JNJ-10191584 stands out due to its high selectivity and potency as an H4 receptor antagonist. Its unique chemical structure allows for effective modulation of immune responses with minimal off-target effects .
Properties
IUPAC Name |
(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12/h2-3,8H,4-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWSUQWIOVGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170826 | |
Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73903-17-0 | |
Record name | (6-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73903-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JNJ-10191584 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073903170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-10191584 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE5T3WL8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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